

# Spectroscopic Analysis of O-Decylhydroxylamine: A Technical Guide

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## Compound of Interest

Compound Name: O-Decylhydroxylamine

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This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **O-Decylhydroxylamine**, a valuable intermediate in organic synthesis and drug discovery. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

## Data Presentation: Spectroscopic Signatures

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **O-Decylhydroxylamine**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
~4.0–5.0	Broad Singlet	-NH <sub>2</sub>
~3.6–3.8	Triplet	-O-CH <sub>2</sub> -
~1.2–1.4	Multiplet	-(CH <sub>2</sub> ) <sub>8</sub> -
~0.8–0.9	Triplet	-CH <sub>3</sub>

Note: The chemical shift of the -NH<sub>2</sub> protons is sensitive to solvent, concentration, and temperature and is readily exchangeable with D<sub>2</sub>O.[\[1\]](#)

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift (δ, ppm)	Assignment
~65–70	-O-CH <sub>2</sub> -
~13–14	-CH <sub>3</sub>

Note: The remaining methylene carbons of the decyl chain will appear in the aliphatic region of the spectrum.

**Table 3: IR Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Assignment
~3200–3500 (broad)	O-H Stretch
~3200–3400	N-H Stretch
~2850–2960	C-H Stretch (Aliphatic)
~1050–1150	C-O Stretch

**Table 4: Mass Spectrometry Data (Electron Ionization)**

m/z	Interpretation
174.1701	[M+H] <sup>+</sup> (Calculated Monoisotopic Mass) <a href="#">[1]</a>
143.1444	[M-NH <sub>2</sub> OH] <sup>+</sup> (Loss of hydroxylamine) <a href="#">[1]</a>
71	Alkyl fragment
57	Alkyl fragment <a href="#">[2]</a>
43	Alkyl fragment <a href="#">[2]</a>
41	Alkyl fragment <a href="#">[2]</a>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **O-Decylhydroxylamine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to confirm the molecular structure of **O-Decylhydroxylamine**.

Methodology:

- Sample Preparation:
  - Dissolve approximately 5-10 mg of **O-Decylhydroxylamine** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
  - Ensure the sample is fully dissolved and the solution is homogeneous. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
- Instrument Setup:
  - The analysis is performed on a Fourier-transform NMR (FT-NMR) spectrometer.
  - The magnetic field is shimmed to ensure homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - A standard single-pulse experiment is utilized.
  - Key acquisition parameters to consider include the spectral width, acquisition time, and relaxation delay. For quantitative analysis, a longer relaxation delay (5 times the longest  $T_1$ ) is necessary.[3]
- $^{13}\text{C}$  NMR Acquisition:
  - A proton-decoupled pulse program is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

- Due to the low natural abundance and smaller gyromagnetic ratio of  $^{13}\text{C}$ , a larger number of scans is required compared to  $^1\text{H}$  NMR.[4]
- Data Processing:
  - The acquired free induction decay (FID) is Fourier transformed.
  - The resulting spectrum is phased, and the baseline is corrected.
  - Chemical shifts are referenced to the internal standard (TMS at 0 ppm).

## Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in **O-Decylhydroxylamine**.

Methodology:

- Sample Preparation (Neat Liquid):
  - Place a single drop of liquid **O-Decylhydroxylamine** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5][6]
  - Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[5][6]
- Instrument Setup:
  - The analysis is performed using a Fourier-transform infrared (FTIR) spectrometer.[7]
  - A background spectrum of the empty sample compartment is collected first.
- Data Acquisition:
  - Mount the salt plates with the sample in the spectrometer's sample holder.
  - Acquire the infrared spectrum, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Processing:

- The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **O-Decylhydroxylamine**.

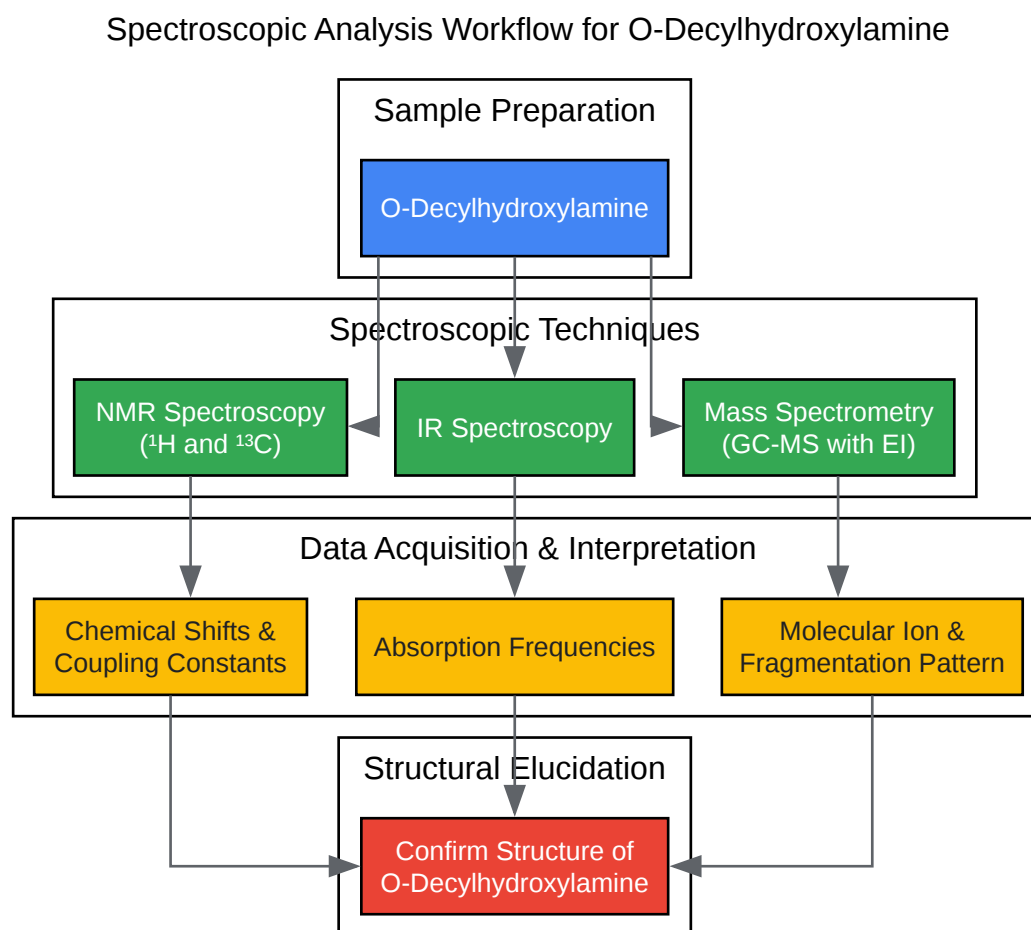
Methodology:

- Sample Introduction:
  - For a volatile compound like **O-Decylhydroxylamine**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[\[8\]](#)[\[9\]](#)
  - The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities.
- Ionization (Electron Ionization - EI):
  - As the sample elutes from the GC column, it enters the ion source of the mass spectrometer.
  - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[\[8\]](#)[\[10\]](#)[\[11\]](#) This causes the molecules to ionize and fragment.
- Mass Analysis:
  - The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
  - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Data Processing:

- The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .
- The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure of the compound.

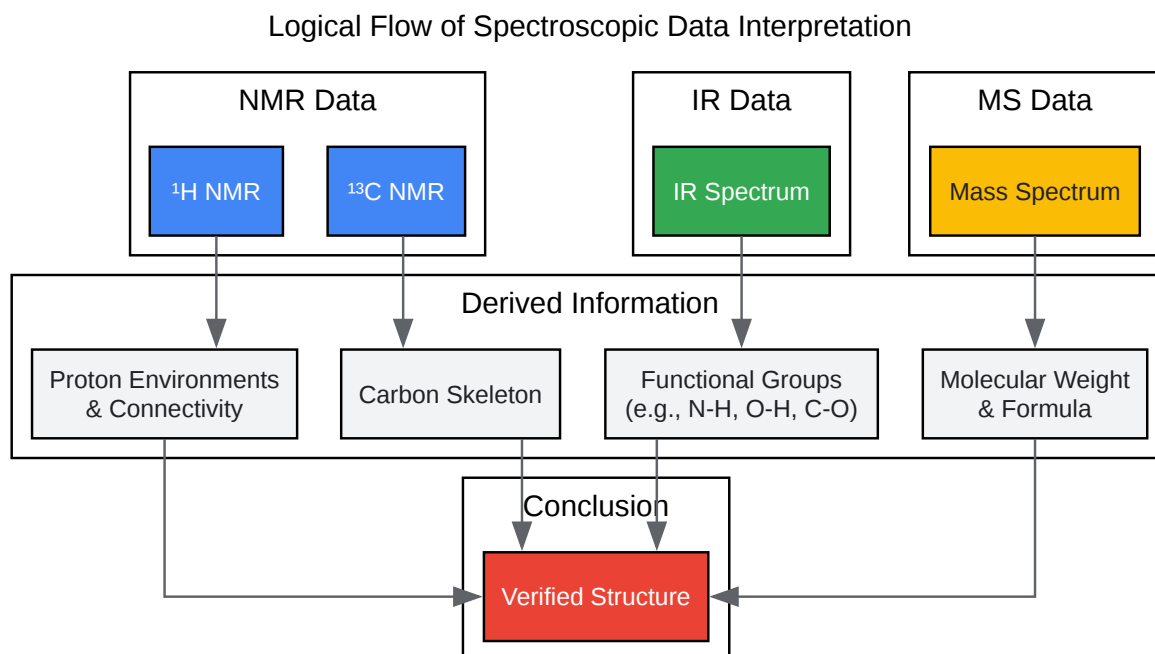
## Mandatory Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the interpretation of the resulting data.



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Caption: Workflow for the spectroscopic analysis of **O-Decylhydroxylamine**.



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Caption: Logical relationships in spectroscopic data interpretation.

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